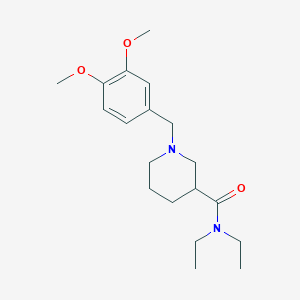
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP is a popular research compound due to its unique structure and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to inhibit the reuptake of serotonin, leading to increased serotonin levels in the brain.
Biochemical and Physiological Effects
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to increase the release of oxytocin, a hormone involved in social bonding and trust.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its effects are well-characterized. However, 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has some limitations. It has a short half-life, meaning its effects are short-lived. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also a relatively weak serotonin receptor agonist, meaning high doses may be required to elicit a response.
Direcciones Futuras
There are several potential future directions for research on 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Further research is needed to determine the optimal dosage and duration of treatment. Another area of interest is its potential as a treatment for Parkinson's disease. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to increase dopamine levels in the brain, which may be beneficial in Parkinson's disease. Finally, 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine may have potential as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting it may be useful in the treatment of addiction.
Métodos De Síntesis
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of 3,5-dimethoxybenzylamine and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c1-27-18-10-16(11-19(14-18)28-2)15-24-6-8-25(9-7-24)23(26)17-12-20(29-3)22(31-5)21(13-17)30-4/h10-14H,6-9,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLLLQIHOKYBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)

![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4921792.png)
![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)

![N-[2-(4-morpholinyl)ethyl]cycloheptanamine](/img/structure/B4921831.png)

![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4921841.png)
![7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4921848.png)